molecular formula C14H12FN3S B2970670 N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 345616-09-3

N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2970670
CAS No.: 345616-09-3
M. Wt: 273.33
InChI Key: QVDXMPBRWJUEAF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound belonging to the class of thieno[2,3-d]pyrimidines This compound features a fluorophenyl group attached to a thieno[2,3-d]pyrimidin-4-amine core, which is further substituted with methyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with commercially available precursors. One common synthetic route includes the following steps:

  • Condensation Reaction: The initial step involves the condensation of 2-fluorophenylamine with an appropriate thieno[2,3-d]pyrimidin-4-amine derivative.

  • Chlorination: The intermediate product undergoes chlorination to introduce chlorine atoms at specific positions.

  • Nucleophilic Substitution: The final step involves a nucleophilic substitution reaction to replace the chlorine atoms with methyl groups at the 5 and 6 positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific oxidation conditions.

  • Reduction Products: Reduced forms of the compound, which may exhibit different biological activities.

  • Substitution Products: Derivatives with different functional groups, potentially altering the compound's properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into cellular processes and disease mechanisms.

Medicine: N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been explored for its medicinal properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Ongoing research aims to develop derivatives with enhanced therapeutic efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of advanced materials.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)piperidin-4-amine: This compound shares a similar fluorophenyl group but differs in its core structure.

  • N-methylthieno[2,3-d]pyrimidin-4-amine: This compound lacks the fluorophenyl group and has a simpler structure.

Uniqueness: N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of fluorophenyl and methyl groups on the thieno[2,3-d]pyrimidin-4-amine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3S/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15/h3-7H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDXMPBRWJUEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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